molecular formula C29H48O B12319509 1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone

1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone

Cat. No.: B12319509
M. Wt: 412.7 g/mol
InChI Key: WITVYVWRRGIEDG-UHFFFAOYSA-N
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Description

1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone is a complex organic compound belonging to the class of triterpenoids. It is structurally characterized by a cyclopenta[a]chrysen framework with multiple methyl groups and an ethanone functional group. This compound is known for its potential pharmacological properties and is found in various natural sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of squalene or its derivatives, followed by a series of oxidation and reduction reactions to introduce the ethanone group and achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to maximize yield and purity. The process may include the use of high-pressure reactors and advanced purification methods such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. The exact pathways and targets can vary depending on the biological context and the specific activity being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-19(30)20-11-15-26(4)17-18-28(6)21(24(20)26)9-10-23-27(5)14-8-13-25(2,3)22(27)12-16-29(23,28)7/h20-24H,8-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITVYVWRRGIEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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